molecular formula C21H20FN3O4 B2518795 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034260-39-2

3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2518795
CAS No.: 2034260-39-2
M. Wt: 397.406
InChI Key: QCFYEKVSDNRKEG-UHFFFAOYSA-N
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Description

3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline-2,4-dione core, a piperidine ring, and a fluorophenoxyacetyl group

Scientific Research Applications

3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline-2,4-dione Core: This can be achieved by reacting anthranilic acid with phosgene or its derivatives under controlled conditions to form the quinazoline-2,4-dione structure.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline-2,4-dione intermediate.

    Attachment of the Fluorophenoxyacetyl Group: The final step involves the acylation of the piperidine derivative with 2-(2-fluorophenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine ring or the fluorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various quinazoline derivatives, substituted piperidines, and fluorophenoxy compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Piperidine Derivatives: Compounds such as piperidine itself and its various substituted derivatives.

    Fluorophenoxy Compounds: Compounds containing the fluorophenoxy group, which are often used in pharmaceuticals and agrochemicals.

Uniqueness

3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its combination of a quinazoline-2,4-dione core, a piperidine ring, and a fluorophenoxyacetyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c22-16-6-2-4-8-18(16)29-13-19(26)24-11-9-14(10-12-24)25-20(27)15-5-1-3-7-17(15)23-21(25)28/h1-8,14H,9-13H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFYEKVSDNRKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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